molecular formula C6H6N4O2S B3345155 8-methylsulfonyl-7H-purine CAS No. 10179-91-6

8-methylsulfonyl-7H-purine

Cat. No.: B3345155
CAS No.: 10179-91-6
M. Wt: 198.21 g/mol
InChI Key: JVDLELCXTCJCSN-UHFFFAOYSA-N
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Description

8-Methylsulfonyl-7H-purine: is a chemical compound with the molecular formula C6H6N4O2S and a molecular weight of 198.202 g/mol . It belongs to the class of purine derivatives, which are heterocyclic aromatic organic compounds containing a pyrimidine ring fused to an imidazole ring. Purine derivatives are significant in various biological processes and have numerous applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-methylsulfonyl-7H-purine typically involves the introduction of a methylsulfonyl group to the purine scaffold. One common method includes the reaction of purine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 8-Methylsulfonyl-7H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Cyanation Reactions: Triflic anhydride and trimethylsilyl cyanide under base-mediated conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyanation reactions yield cyano derivatives of this compound .

Scientific Research Applications

Chemistry: 8-Methylsulfonyl-7H-purine is used as a building block in the synthesis of more complex purine derivatives. It serves as a precursor in the development of novel compounds with potential biological activities .

Biology and Medicine: Purine derivatives, including this compound, are studied for their potential therapeutic applications. They exhibit various pharmacological effects, such as anti-inflammatory, antiviral, and anticancer activities .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its derivatives are explored for their potential use as enzyme inhibitors and other bioactive agents .

Mechanism of Action

The mechanism of action of 8-methylsulfonyl-7H-purine involves its interaction with specific molecular targets and pathways. As a purine derivative, it can inhibit enzymes involved in nucleotide synthesis and metabolism. This inhibition can lead to the suppression of cell proliferation and induce apoptosis in cancer cells . Additionally, it may modulate inflammatory pathways by inhibiting key mediators such as prostaglandins and cytokines .

Comparison with Similar Compounds

  • 6-Methylsulfonyl-7H-purine
  • 8-Cyanopurine
  • 6-Thioguanine
  • Azathioprine

Comparison: 8-Methylsulfonyl-7H-purine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties8-Cyanopurine, another derivative, exhibits different biological activities due to the presence of a cyano group instead of a methylsulfonyl group . 6-Thioguanine and azathioprine are well-known purine analogs used in chemotherapy and immunosuppression, but they have different mechanisms of action and therapeutic uses .

Properties

IUPAC Name

8-methylsulfonyl-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2S/c1-13(11,12)6-9-4-2-7-3-8-5(4)10-6/h2-3H,1H3,(H,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDLELCXTCJCSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC2=NC=NC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80286522
Record name 8-methylsulfonyl-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10179-91-6
Record name NSC46317
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46317
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-methylsulfonyl-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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